N-cyclobutylacetamide

Description

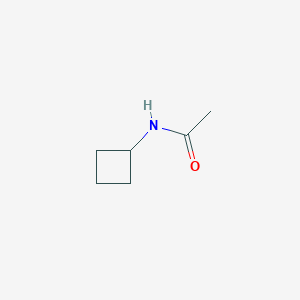

N-Cyclobutylacetamide is an acetamide derivative where the nitrogen atom is substituted with a cyclobutyl group. Its structure comprises a four-membered cyclobutane ring attached to the acetamide backbone (CH₃CONH-cyclobutyl). Cyclobutyl groups, being smaller and more strained than cyclohexyl or branched alkyl chains, may influence properties like solubility, reactivity, and metabolic stability .

Properties

CAS No. |

61771-98-0 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

N-cyclobutylacetamide |

InChI |

InChI=1S/C6H11NO/c1-5(8)7-6-3-2-4-6/h6H,2-4H2,1H3,(H,7,8) |

InChI Key |

LBMOLPUVXZSPAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Cyclobutylamine and Acetyl Chloride Method:

Reaction: Cyclobutylamine reacts with acetyl chloride.

Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at low temperatures to control the exothermic nature of the reaction.

Procedure: Cyclobutylamine is slowly added to a solution of acetyl chloride in an organic solvent like dichloromethane. The mixture is stirred and maintained at a low temperature to ensure complete reaction.

-

Cyclobutylamine and Acetic Anhydride Method:

Reaction: Cyclobutylamine reacts with acetic anhydride.

Conditions: This reaction is usually performed at room temperature.

Procedure: Cyclobutylamine is added to acetic anhydride, and the mixture is stirred until the reaction is complete. The product is then purified by recrystallization.

Industrial Production Methods:

- The industrial production of N-cyclobutylacetamide typically involves large-scale synthesis using the above methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Conditions: Oxidation reactions are generally carried out in acidic or basic media.

Products: Oxidation of N-cyclobutylacetamide can lead to the formation of cyclobutylcarboxylic acid derivatives.

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Reduction reactions are typically performed in anhydrous solvents under inert atmosphere.

Products: Reduction can convert this compound to cyclobutylmethylamine.

-

Substitution:

Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Conditions: Substitution reactions are carried out under controlled temperatures to prevent side reactions.

Products: Substitution reactions can yield halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

- N-cyclobutylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

- It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Medicine:

- Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases, including cancer and neurological disorders.

Industry:

- This compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-cyclobutylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Properties

The table below compares N-cyclobutylacetamide (hypothetical) with similar compounds using data from the evidence:

*Calculated based on structural analysis.

Key Observations :

- Ring Size Effects: N-Cyclohexylacetamide (C₈H₁₅NO) has a larger, more stable cyclohexyl ring compared to the strained cyclobutyl group, likely reducing its reactivity but increasing lipophilicity .

- Branching vs. Linearity: N-Isobutylacetamide and N-butylacetamide share the same molecular formula (C₆H₁₃NO) but differ in alkyl chain branching, which may affect melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.